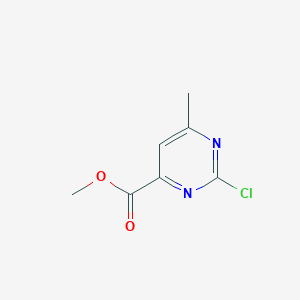

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-3-5(6(11)12-2)10-7(8)9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPORLVPCMFKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371637 | |

| Record name | Methyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89793-11-3 | |

| Record name | Methyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

From Benchtop Curiosities to Blockbuster Drugs: A Technical History of Pyrimidine Synthesis and Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of modern medicinal chemistry and molecular biology. Its journey from a 19th-century chemical curiosity to the structural heart of essential drugs and the very code of life is a story of fundamental discovery, synthetic ingenuity, and biological revelation. This in-depth guide provides researchers, scientists, and drug development professionals with a technical and historical narrative of pyrimidine synthesis. We will explore the initial discoveries of its most famous derivatives, dissect the mechanisms of foundational synthetic reactions, and trace the evolution of these methods as driven by the ever-expanding role of pyrimidines in therapeutics. This guide emphasizes the causality behind experimental choices and provides a framework for understanding the continued relevance of this "privileged scaffold" in the ongoing quest for novel therapeutic agents.[1][2][3]

The Dawn of Pyrimidine Chemistry: An Unconventional Beginning

The story of pyrimidine does not begin with the parent molecule. Instead, its derivatives were known and studied long before the unsubstituted ring was synthesized.

-

Early Isolations: The first pyrimidine derivative to be isolated in pure form was alloxan in 1818 by Brugnatelli, followed by the landmark isolation of uric acid (a purine, which contains a fused pyrimidine ring) by Carl Wilhelm Scheele in 1776.[4] These early discoveries were feats of natural product chemistry, but the underlying common structural motif remained unknown.

-

The First Synthesis and a Name: The first laboratory synthesis of a pyrimidine derivative was achieved by Grimaux in 1879, who prepared barbituric acid by condensing urea and malonic acid with phosphorus oxychloride.[4][5] However, the systematic investigation of this class of compounds began in earnest with the work of German chemist Adolf Pinner in 1884.[4][5] By condensing amidines with ethyl acetoacetate, Pinner developed the first general synthesis for pyrimidine derivatives.[5][6] A year later, in 1885, he astutely proposed the name "pyrimidin " by fusing the words "pyri dine" and "amidin " to describe the new heterocyclic system.[4][5]

The parent, unsubstituted pyrimidine molecule was finally synthesized in 1900 by Gabriel and Colman, who achieved this by converting barbituric acid to 2,4,6-trichloropyrimidine and subsequently reducing it with zinc dust.[4]

}

Figure 1: A timeline of key milestones in the early discovery of pyrimidines.

The Building Blocks of Life: Discovery of the Nucleobases

The profound biological importance of pyrimidines began to unfold with the discovery of the nucleobases—the informational units of nucleic acids.

-

Cytosine (C): Discovered in 1894 by Albrecht Kossel and Albert Neumann from the hydrolysis of calf thymus tissues.[7] Its structure was proposed and subsequently confirmed by laboratory synthesis in 1903.[7]

-

Thymine (T): Also discovered by Kossel and Neumann in 1893 from calf thymus.[8] Thymine is a defining feature of DNA.

-

Uracil (U): First isolated in 1900 via the hydrolysis of yeast nuclein.[9] It was soon understood to be a key component of RNA, taking the place of thymine.[9][10]

These discoveries established that pyrimidines were not just synthetic curiosities but were central to the chemistry of life itself, setting the stage for an explosion of research in both biology and synthetic chemistry.

The Classical Era of Pyrimidine Synthesis

With the structure of the pyrimidine core established, the late 19th and early 20th centuries saw the development of robust methods for its construction. These named reactions remain fundamental to heterocyclic chemistry.

The Pinner Synthesis (1884)

The Pinner synthesis is a classic [3+3] cycloaddition that involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-keto ester) with an amidine.[11] This method is highly versatile for producing a wide range of substituted pyrimidines.[12]

Mechanism: The reaction proceeds via initial nucleophilic attack of the amidine onto one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to form the stable aromatic pyrimidine ring.

}

Figure 2: Generalized mechanism of the Pinner pyrimidine synthesis.

The Biginelli Reaction (1891)

Developed by the Italian chemist Pietro Biginelli, this reaction is a celebrated one-pot, three-component reaction between an aryl aldehyde, a β-keto ester (like ethyl acetoacetate), and urea or thiourea.[13][14] Its primary advantage is the rapid assembly of complex dihydropyrimidinones (DHPMs) from simple, readily available starting materials.[13][15]

Mechanism: While debated for some time, the most widely accepted mechanism begins with an acid-catalyzed condensation between the aldehyde and urea to form an acyliminium ion intermediate.[13][14] This electrophilic species is then attacked by the enol of the β-keto ester. The final step is an intramolecular cyclization and dehydration to afford the DHPM product.[14]

}

Figure 3: Key steps in the mechanism of the Biginelli reaction.

Representative Protocol: Classical Biginelli Synthesis of a Dihydropyrimidinone

-

Objective: To synthesize 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.

-

Materials:

-

4-Methoxybenzaldehyde (1.36 g, 10 mmol)

-

Ethyl acetoacetate (1.30 g, 10 mmol)

-

Urea (0.90 g, 15 mmol)

-

Ethanol (10 mL)

-

Concentrated Hydrochloric Acid (0.2 mL)

-

-

Procedure:

-

In a 50 mL round-bottom flask, combine the 4-methoxybenzaldehyde, ethyl acetoacetate, urea, and ethanol.

-

Stir the mixture to achieve a homogeneous solution or suspension.

-

Add the concentrated hydrochloric acid dropwise to the stirring mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) using a heating mantle.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

-

Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone as a crystalline solid.

-

Comparison of Classical Synthetic Methods

The choice between classical methods often depends on the desired substitution pattern and reaction conditions.

| Feature | Pinner Synthesis | Biginelli Reaction |

| Components | 2 (1,3-Dicarbonyl + Amidine) | 3 (Aldehyde + β-Keto ester + Urea/Thiourea) |

| Key Bond Formed | C-N and C=N bonds in a cyclocondensation | C-C, C-N, and C=N bonds in a multicomponent cascade |

| Product Type | Fully aromatic, substituted pyrimidines | Dihydropyrimidinones (DHPMs) |

| Catalyst | Typically acid or base | Brønsted or Lewis acids[13] |

| Advantages | Direct route to aromatic pyrimidines; high versatility | High atom economy; operational simplicity (one-pot) |

| Limitations | Requires pre-formed amidines, which can be unstable | Product is a dihydropyrimidine, requiring a subsequent oxidation step for aromatization |

The Modern Era: Drug Discovery and New Synthetic Frontiers

The discovery of the role of pyrimidines in DNA and RNA, coupled with an understanding of their biosynthesis, catalyzed an intense period of research in medicinal chemistry.[4][16] Pyrimidine derivatives were identified as "privileged scaffolds" due to their ability to form multiple hydrogen bonds and engage in π-π stacking interactions with biological targets.[1][2]

A landmark achievement was the synthesis of 5-Fluorouracil (5-FU) in 1957.[17][18] Designed as an antimetabolite to interfere with nucleic acid synthesis in rapidly dividing cancer cells, 5-FU became one of the most important anticancer drugs in history and remains in wide use today.[1][3][17][19] Its synthesis involves the direct fluorination of uracil or a multi-step condensation pathway.[20][21]

The success of 5-FU and other pyrimidine-based drugs like the HIV medication Zidovudine (AZT) spurred the development of more advanced synthetic methods to rapidly generate diverse libraries of pyrimidine derivatives for high-throughput screening.[5][19] These modern approaches include:

-

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Buchwald-Hartwig couplings allow for the direct functionalization of pre-formed pyrimidine rings, greatly expanding the accessible chemical space.[22]

-

Microwave-Assisted Synthesis: This technology dramatically reduces reaction times for classical methods like the Biginelli reaction, increasing throughput.[23]

-

Green Chemistry Approaches: The use of more environmentally friendly catalysts and solvent-free conditions has become a major focus in modern pyrimidine synthesis.[1][24]

Conclusion

The history of pyrimidine synthesis is a microcosm of the evolution of organic and medicinal chemistry. It began with the patient isolation of natural products, progressed through the development of elegant and robust cyclocondensation reactions, and has now entered an era of high-efficiency, diversity-oriented synthesis driven by the demands of modern drug discovery. From the fundamental building blocks of the genetic code to life-saving pharmaceuticals, the pyrimidine scaffold has proven its immense value.[22][25][26] The foundational knowledge of its history and classical synthesis provides an indispensable context for today's researchers as they continue to build upon this remarkable chemical legacy.

References

- 1. ijsat.org [ijsat.org]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. slideshare.net [slideshare.net]

- 7. Cytosine - Wikipedia [en.wikipedia.org]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 9. newworldencyclopedia.org [newworldencyclopedia.org]

- 10. Uracil - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 14. Biginelli Reaction [organic-chemistry.org]

- 15. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 17. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. sennosbiotech.com [sennosbiotech.com]

- 25. mdpi.com [mdpi.com]

- 26. gsconlinepress.com [gsconlinepress.com]

physicochemical properties of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

An In-depth Technical Guide to Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: Properties, Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core physicochemical properties, robust synthetic protocols, characteristic reactivity, and key applications of this versatile intermediate, grounding all claims in authoritative scientific principles.

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

This compound (CAS No. 89793-11-3) is a highly functionalized pyrimidine derivative. The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of therapeutic agents and biologically active compounds.[1][2] The specific arrangement of substituents on this molecule—a reactive chlorine atom at the 2-position, a methyl ester at the 4-position, and a methyl group at the 6-position—makes it an exceptionally valuable and strategic intermediate for the synthesis of complex molecular targets in the pharmaceutical and agrochemical industries.[3][4] Its utility stems from the predictable and high-yielding reactivity of the C2-chloro group, which serves as a versatile handle for introducing molecular diversity.

Part 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective use in synthesis and research. These properties dictate handling, storage, reaction conditions, and purification strategies.

Key Physicochemical Properties

The essential identifiers and physical state data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 89793-11-3 | [5][6][7] |

| Molecular Formula | C₇H₇ClN₂O₂ | [5][6][8] |

| Molecular Weight | 186.60 g/mol | [6][7][8] |

| Appearance | White to pale yellow crystalline solid | [7] |

| Melting Point | 108-113 °C | [7][8] |

| IUPAC Name | This compound | [5] |

| SMILES | COC(=O)c1cc(C)nc(Cl)n1 | [7] |

| InChI Key | ZNPORLVPCMFKOR-UHFFFAOYSA-N | [7] |

Structural & Spectroscopic Analysis

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. While specific spectra are proprietary to manufacturers, the expected analytical data based on the structure are as follows.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides unambiguous structural confirmation. Three distinct signals are expected:

-

A singlet around δ 7.5-8.0 ppm corresponding to the lone aromatic proton on the pyrimidine ring (C5-H). Its downfield shift is due to the deshielding effects of the adjacent nitrogen atoms and the ester group.

-

A singlet around δ 3.9-4.1 ppm for the three protons of the methyl ester (-OCH₃).

-

A singlet around δ 2.6-2.8 ppm for the three protons of the methyl group attached to the ring (C6-CH₃).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show seven unique carbon signals, confirming the molecular backbone. Expected approximate chemical shifts include:

-

C=O (ester carbonyl): ~164 ppm

-

C2, C4, C6 (ring carbons attached to heteroatoms/substituents): ~160-170 ppm

-

C5 (ring carbon with proton): ~115-125 ppm

-

-OCH₃ (ester methyl): ~53 ppm

-

-CH₃ (ring methyl): ~24 ppm

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands would include:

-

~1720-1740 cm⁻¹: A strong C=O stretching vibration from the ester carbonyl group.

-

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

-

~1200-1300 cm⁻¹: C-O stretching from the ester linkage.

-

~700-800 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The electron impact (EI) or electrospray ionization (ESI) spectrum would show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 186.6. A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would also be present, providing definitive evidence of the compound's elemental composition.[9]

Part 2: Synthesis & Purification

The most direct and industrially scalable synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor. This approach is favored for its efficiency and use of readily available reagents.

Recommended Synthetic Protocol: Fischer Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[10][11] Its primary advantage is its simplicity and cost-effectiveness, especially when the alcohol can be used in large excess as the solvent to drive the equilibrium toward the product.

Workflow: Synthesis via Fischer Esterification

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reactor Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-6-methylpyrimidine-4-carboxylic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (20-30 eq), which acts as both the solvent and the esterifying agent. The large excess is critical to shift the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.[11]

-

Catalyst Introduction: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise while stirring. This strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.[10]

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup - Quenching & Neutralization: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization. A common solvent system is isopropanol/hexanes. Dissolve the crude product in a minimal amount of hot isopropanol and add hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the pure crystalline product by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Part 3: Chemical Reactivity & Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the chlorine atom at the C2 position of the pyrimidine ring.

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the electron-withdrawing methyl ester at C4, making the ring susceptible to attack by nucleophiles. The chlorine atom at C2 is an excellent leaving group, making this position the primary site for Nucleophilic Aromatic Substitution (SₙAr) .[12][13]

This reaction is not a concerted Sₙ2 process but rather a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, temporarily disrupting the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex . In the second step, aromaticity is restored by the expulsion of the chloride leaving group.[13]

Mechanism: SₙAr at the C2 Position

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Representative Protocol: Amination via SₙAr

This protocol describes a typical reaction with an amine, a common transformation in drug discovery to build more complex structures.[14]

-

Setup: In a sealed reaction vial, dissolve this compound (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or ethanol.

-

Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.

-

Reaction: Heat the mixture to 80-120 °C for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with water to precipitate the product or prepare it for extraction with an organic solvent like ethyl acetate.

-

Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization to yield the pure 2-amino-substituted pyrimidine derivative.

Part 4: Applications in Research & Development

The true value of this compound lies in its role as a versatile platform for generating novel compounds with potential biological activity.

Keystone Intermediate in Drug Discovery

The pyrimidine core is central to numerous blockbuster drugs. A prominent example is Rosuvastatin (Crestor®), a statin used to lower cholesterol. The core of Rosuvastatin is a highly substituted pyrimidine ring. While not identical, the synthesis of the Rosuvastatin pyrimidine core involves similar building blocks and highlights the strategic importance of functionalized pyrimidines.[15][16][17] The synthesis of many kinase inhibitors for oncology also relies heavily on the SₙAr reaction of chloropyrimidines to install key amine functionalities that interact with the target enzyme.[1]

By reacting this compound with a library of diverse amines, thiols, or alcohols, researchers can rapidly generate a large number of novel analogues for high-throughput screening, accelerating the hit-to-lead process in drug discovery.[4]

Scaffold for Agrochemical Development

The pyrimidine scaffold is also prevalent in modern agrochemicals, including herbicides, fungicides, and insecticides.[2][18] The ability to easily modify the 2-position allows for the fine-tuning of properties such as target specificity, potency, and environmental persistence. For example, replacing the chlorine with different alkoxy or amino groups can dramatically alter the compound's herbicidal activity and crop safety profile.[18]

Part 5: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this chemical intermediate.

GHS Hazard Information

| Hazard Class | Code | Statement | Reference(s) |

| Skin Irritation | H315 | Causes skin irritation | [7][8] |

| Eye Irritation | H319 | Causes serious eye irritation | [7][8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [7][8] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably inside a certified chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid contact with skin.

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[19]

-

Precautionary Measures: Avoid breathing dust. Wash hands thoroughly after handling.[7]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation. Its well-defined physicochemical properties, straightforward synthesis, and predictable SₙAr reactivity make it an ideal scaffold for building molecular complexity. For scientists in drug discovery and agrochemical research, this compound offers a reliable and efficient starting point for the development of novel, high-value active ingredients.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | CAS 89793-11-3 [matrix-fine-chemicals.com]

- 6. CAS 89793-11-3 | this compound - Synblock [synblock.com]

- 7. 2-氯-6-甲基嘧啶-4-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-氯-6-甲基嘧啶-4-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound(89793-11-3) 1H NMR spectrum [chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. wjpmr.com [wjpmr.com]

- 17. asianpubs.org [asianpubs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Methyl 2-chloro-6-methylpyridine-4-carboxylate 97 3998-90-1 [sigmaaldrich.com]

An In-depth Technical Guide to CAS Number 89793-11-3 and the Associated Peptide Moiety

A Note on Chemical Identity: It is imperative to clarify a significant discrepancy in the topic provided. The CAS number 89793-11-3 is unequivocally assigned to the chemical compound Methyl 2-chloro-6-methylpyrimidine-4-carboxylate . The peptide name, L-Leucinamide, N-methyl-L-alanyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl- , refers to a distinct and unrelated molecule. This guide will address both entities in separate, detailed sections to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: this compound (CAS 89793-11-3)

Introduction and Core Properties

This compound is a halogenated pyrimidine derivative. Such compounds are of significant interest in medicinal chemistry and agrochemical synthesis due to the versatile reactivity of the pyrimidine core and the chloro-substituent. The pyrimidine scaffold is a key pharmacophore found in numerous biologically active molecules, including anticancer agents.[1][2] The chloro atom at the 2-position is an excellent leaving group, making it amenable to nucleophilic substitution reactions, which is the cornerstone of its utility as a synthetic intermediate.[3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below for ease of reference in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 89793-11-3 | |

| Molecular Formula | C₇H₇ClN₂O₂ | |

| Molecular Weight | 186.60 g/mol | |

| Appearance | Solid | |

| Melting Point | 108-113 °C | |

| SMILES | COC(=O)c1cc(C)nc(Cl)n1 | |

| InChI Key | ZNPORLVPCMFKOR-UHFFFAOYSA-N |

Core Application: A Versatile Building Block in Kinase Inhibitor Synthesis

The primary and most significant application of this compound is as a key intermediate in the synthesis of complex, biologically active molecules.[4] Its structure is particularly suited for the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized oncology.

Causality in Experimental Design:

The pyrimidine ring is a well-established scaffold for ATP-competitive kinase inhibitors because it can mimic the hydrogen bonding interactions of the adenine base of ATP with the kinase hinge region.[1] The chloro-substituent at the 2-position and the methyl ester at the 4-position of CAS 89793-11-3 provide two orthogonal points for chemical modification. The chloro group is typically displaced in a nucleophilic aromatic substitution (SNAr) reaction with an amine-containing fragment, while the ester can be hydrolyzed to a carboxylic acid for subsequent amide bond formation. This allows for the systematic and modular construction of a diverse library of compounds for structure-activity relationship (SAR) studies.

A prime example of this application is in the synthesis of Aurora kinase inhibitors.[2][5] Aurora kinases are critical regulators of the cell cycle, and their overexpression is linked to various cancers. Inhibitors of these kinases are of high interest as anticancer agents.

Illustrative Synthetic Workflow:

The following diagram illustrates a generalized synthetic pathway for creating a library of pyrimidine-based kinase inhibitors, starting from this compound.

Experimental Protocol: General Procedure for SNAr Reaction

This protocol is a self-validating system for the initial diversification step.

-

Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dioxane or THF.

-

Addition of Amine: Add the desired primary or secondary amine (1.1 eq) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically 60-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The disappearance of the starting material indicates reaction completion.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions (e.g., saturated NaHCO₃, brine). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired substituted pyrimidine intermediate.

Safety and Handling

According to safety data sheets, this compound is classified as a warning-level hazard. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood.

Part 2: L-Leucinamide, N-methyl-L-alanyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl- (A Representative N-Methylated Peptide)

Introduction: The Significance of N-Methylation in Peptides

The "Magic Methyl" Effect in Peptides:

The introduction of a methyl group on the amide nitrogen (N-methylation) has profound effects on a peptide's properties:

-

Enhanced Metabolic Stability: The N-methyl group sterically hinders the approach of proteases, significantly reducing enzymatic degradation and increasing the in vivo half-life of the peptide.[8][9]

-

Improved Membrane Permeability: N-methylation reduces the number of hydrogen bond donors. This modification can favor the adoption of conformations with intramolecular hydrogen bonds, effectively shielding the polar amide backbone and allowing the peptide to more easily partition into and cross lipid membranes.[7][10]

-

Conformational Control: The presence of an N-methyl group can favor a cis amide bond conformation, which can act as a turn-inducer and rigidify the peptide backbone. This pre-organization can lead to higher receptor binding affinity and selectivity.[11][12]

Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance of the N-methylated amine, which makes the subsequent amino acid coupling difficult.[8][11] Two main strategies are employed in solid-phase peptide synthesis (SPPS):

-

Incorporation of Pre-synthesized N-methylated Amino Acids: This involves using commercially available or custom-synthesized Fmoc-N-Me-amino acid building blocks. This is a reliable but often costly approach.[8]

-

On-Resin N-Methylation: This versatile method involves methylating the amide backbone directly on the solid support. A common and efficient procedure is outlined below.[13][14]

General Protocol for On-Resin N-Methylation:

This workflow describes a common method for introducing N-methylation site-specifically during SPPS.

-

Peptide Assembly: Synthesize the linear peptide up to the amino acid preceding the desired methylation site using standard Fmoc-SPPS.

-

Ortho-Nitrobenzenesulfonyl (o-NBS) Protection: Treat the resin-bound peptide with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base (e.g., collidine) in a solvent like N-methylpyrrolidone (NMP) to protect the terminal amine.

-

Methylation: Treat the sulfonamide with a methylating agent, such as methyl p-nitrobenzenesulfonate, in the presence of a base like 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[11]

-

Deprotection: Remove the o-NBS group using a solution of a thiol (e.g., 2-mercaptoethanol) and a base (e.g., DBU) in NMP.

-

Chain Elongation: Continue the peptide synthesis by coupling the next Fmoc-amino acid. This coupling step onto the sterically hindered N-methyl amine often requires stronger coupling reagents (e.g., HATU) and may benefit from microwave assistance.[8][14]

-

Cleavage and Purification: Once the full peptide is synthesized, cleave it from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based). Purify the crude peptide by reverse-phase HPLC.

Potential Biological Activity and Applications

While the specific biological activity of the peptide in the prompt is not documented, peptides with similar structures, often found as cyclic depsipeptides from marine cyanobacteria, exhibit a wide range of potent biological activities.[15][16][17] These activities include:

-

Cytotoxicity: Many N-methylated cyclic peptides are potent cytotoxic agents against various cancer cell lines.[15][17]

-

Antimicrobial and Antifungal Activity: Some cyclic peptides show significant antimicrobial and antifungal potential.[18]

-

Neuropharmacological Effects: Certain marine-derived peptides have been shown to be neuroactive, for example, by modulating ion channels.[17]

The linear peptide described could be a synthetic precursor to a cyclic peptide, or it could be a fragment of a larger biologically active natural product. Its study would likely be in the context of developing new therapeutics, where the N-methyl groups are strategically placed to confer drug-like properties.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ciclosporin - Wikipedia [en.wikipedia.org]

- 7. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 15. Biologically active secondary metabolites from marine cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heterologous expression of cryptomaldamide in a cyanobacterial host - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Toward the Synthesis and Biological Screening of a Cyclotetrapeptide from Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

solubility of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of contemporary pharmaceuticals and agrochemicals.[1] Its reactivity and structural motifs make it a valuable building block in medicinal chemistry.[1] A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, enhancing purification processes, and developing robust formulations. This guide provides a detailed exploration of the physicochemical properties of this compound, theoretical considerations for its solubility, and standardized protocols for its empirical determination.

Introduction: The Significance of Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[2][3] Their versatile heterocyclic structure is a recurring feature in numerous life-saving drugs, including antiviral, anticancer, and antibacterial agents.[3][4][5] The strategic incorporation of functional groups onto the pyrimidine scaffold allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making these derivatives invaluable in the iterative process of drug discovery.[2] this compound (CAS Number: 89793-11-3) serves as a key intermediate in the synthesis of these complex, biologically active molecules.[1] Its utility in constructing highly targeted therapeutic agents underscores the importance of understanding its fundamental chemical properties, particularly its solubility.[2]

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][6][7] |

| Molecular Weight | 186.60 g/mol | [1][6][7] |

| Appearance | Solid, Pale yellow needles | [1][6] |

| Melting Point | 108-113 °C | [6] |

| SMILES String | COC(=O)c1cc(C)nc(Cl)n1 | [6][7] |

| InChI Key | ZNPORLVPCMFKOR-UHFFFAOYSA-N | [6][7] |

The presence of a polar ester group and nitrogen atoms in the pyrimidine ring, combined with a nonpolar methyl group and a halogenated aromatic ring, gives this compound a moderately polar character. This structure suggests that its solubility will be governed by the principle of "like dissolves like." It is anticipated to exhibit greater solubility in polar aprotic and some polar protic solvents, and lower solubility in nonpolar solvents.

Theoretical Framework for Solubility in Organic Solvents

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Based on the structure of this compound, we can predict its relative solubility in different classes of organic solvents:

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar regions of the solute. Dichloromethane and ethyl acetate are often used in the extraction and purification of similar compounds.[8][9] It is expected that this compound will exhibit good solubility in these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While the solute has hydrogen bond accepting nitrogen atoms and carbonyl oxygen, it lacks a hydrogen bond-donating group. Therefore, solubility is expected to be moderate and influenced by the alkyl chain length of the alcohol.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the significant polarity of this compound, its solubility in nonpolar solvents is expected to be limited.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination provides precise solubility data essential for process development and formulation. The following section outlines a robust protocol for determining the solubility of this compound.

Isothermal Saturation Method (Gravimetric Analysis)

This method directly measures the mass of the solute dissolved in a known volume of solvent at a constant temperature to determine the saturation solubility.[10]

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Constant temperature water bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Drying oven or vacuum desiccator

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature water bath or incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer a precise volume of the clear, saturated filtrate into a pre-weighed evaporating dish. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a vacuum desiccator can be used.[10]

-

Mass Determination: Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.[10]

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate evaporated (L)

The following diagram illustrates the workflow for the isothermal saturation method.

Caption: Workflow for Isothermal Saturation Method.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility (g/L) |

| Dichloromethane | 25 | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value |

| Acetone | 25 | Experimental Value |

| Methanol | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Toluene | 25 | Experimental Value |

| Hexane | 25 | Experimental Value |

Conclusion

This compound is a crucial building block in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in organic solvents is essential for its effective use. This guide has provided the theoretical basis for predicting its solubility and a detailed, practical protocol for its experimental determination. The isothermal saturation method described herein offers a reliable means of generating the precise solubility data needed by researchers and drug development professionals to optimize their synthetic and formulation processes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. scispace.com [scispace.com]

- 6. 2-氯-6-甲基嘧啶-4-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | CAS 89793-11-3 [matrix-fine-chemicals.com]

- 8. Methyl 2-chloro-6-methylpyridine-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

A Spectroscopic Guide to Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: Structural Elucidation and Data Interpretation

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-chloro-6-methylpyrimidine-4-carboxylate (CAS No: 89793-11-3), a key heterocyclic compound with potential applications in medicinal chemistry and drug development. As a substituted pyrimidine, its precise structural confirmation is paramount for ensuring purity, predicting reactivity, and guaranteeing reproducibility in downstream applications. This document details the principles, experimental considerations, and in-depth interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide is intended for researchers, chemists, and quality control professionals who require a robust framework for the analytical characterization of this molecule.

Compound Identification and Physicochemical Properties

This compound is a solid, stable compound under standard conditions. Its identity is established by a unique combination of its molecular formula, mass, and spectroscopic signature. The fundamental properties are summarized below for quick reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 89793-11-3 | [2] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][3][4] |

| Molecular Weight | 186.60 g/mol | [2][4] |

| Physical Form | Solid | |

| Melting Point | 108-113 °C | |

| SMILES String | COC(=O)c1cc(C)nc(Cl)n1 | [1] |

| InChI Key | ZNPORLVPCMFKOR-UHFFFAOYSA-N | [3] |

The Strategic Workflow of Spectroscopic Analysis

A multi-technique approach is essential for the unambiguous structural confirmation of a synthetic compound. Each spectroscopic method provides a unique and complementary piece of the structural puzzle. Our standard workflow ensures that data from each analysis validates the others, leading to a high-confidence structural assignment.

Caption: Workflow for Spectroscopic Structural Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of nearly every atom.

¹H NMR Spectroscopy

Principle: Proton NMR (¹H NMR) identifies the number and type of hydrogen environments in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Protocol (Self-Validating):

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). The deuterated solvent is chosen for its ability to dissolve the analyte and its lack of interfering proton signals. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm) to calibrate the spectrum, ensuring accuracy and reproducibility.[5]

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio, a relaxation delay (D1) of at least 1-2 seconds to ensure proper signal quantitation, and a spectral width covering the expected range of proton signals (e.g., 0-12 ppm).

Data Interpretation and Structural Assignment: The structure of this compound predicts three distinct, non-equivalent proton signals. Due to the absence of adjacent protons, all signals are expected to be singlets.

Caption: Structure of this compound.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6 | Singlet | 1H | H-5 (pyrimidine ring) | The lone proton on the electron-deficient pyrimidine ring is significantly deshielded and appears far downfield. |

| ~ 4.0 | Singlet | 3H | -OCH₃ (ester methyl) | Protons on a methyl group attached to an oxygen atom of an ester are typically found in this region. |

| ~ 2.8 | Singlet | 3H | -CH₃ (ring methyl) | Protons on a methyl group attached to the pyrimidine ring are deshielded relative to alkanes and appear in this range. |

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. The chemical shift of each carbon signal is highly sensitive to its bonding and electronic environment, revealing the carbon skeleton.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR analysis is used.

-

Instrument: A 400 MHz NMR spectrometer, observing at a frequency of ~100 MHz for ¹³C.

-

Acquisition: A proton-decoupled experiment is standard. This technique removes C-H splitting, resulting in a spectrum where each unique carbon appears as a single sharp line, simplifying interpretation. A sufficient number of scans is critical due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Structural Assignment: The molecule's structure contains seven unique carbon atoms, which should give rise to seven distinct signals in the proton-decoupled ¹³C NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 | C-2 (C-Cl) | The carbon directly attached to the electronegative chlorine and two nitrogen atoms is highly deshielded. |

| ~ 165 | C-6 (C-CH₃) | The carbon at position 6, bonded to the methyl group and two nitrogens, is also significantly downfield. |

| ~ 162 | C=O (ester) | The carbonyl carbon of the ester group is characteristically found in the far downfield region. |

| ~ 158 | C-4 (C-COOCH₃) | The pyrimidine ring carbon attached to the carboxylate group. |

| ~ 120 | C-5 (C-H) | The carbon atom bonded to the ring proton. |

| ~ 53 | -OCH₃ (ester) | The methyl carbon of the ester group is a typical sp³ carbon attached to an oxygen. |

| ~ 25 | -CH₃ (ring) | The methyl carbon attached to the pyrimidine ring appears in the typical aliphatic region. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of specific molecular vibrations (stretching, bending). It is an excellent tool for rapidly identifying the presence of key functional groups.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid, and reliable method that requires minimal sample preparation.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: A background spectrum of the clean ATR crystal is recorded first. The sample spectrum is then acquired and ratioed against the background to produce the final absorbance spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum provides clear evidence for the key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment |

| ~ 2950-3000 | C-H Stretch | Medium-Weak | Aliphatic C-H from methyl groups |

| ~ 1730 | C=O Stretch | Strong, Sharp | Ester carbonyl group |

| ~ 1550-1600 | C=N / C=C Stretch | Strong-Medium | Pyrimidine ring stretches |

| ~ 1250 | C-O Stretch | Strong | Ester C-O bond |

| ~ 750 | C-Cl Stretch | Medium | Carbon-chlorine bond |

Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation and isotopic patterns, offers further structural confirmation.

Experimental Protocol:

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through an LC system.

-

Ionization: Electrospray Ionization (ESI) is a common soft ionization technique that typically produces the protonated molecule, [M+H]⁺.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.

Data Interpretation: The key confirmation in the mass spectrum of this compound comes from its molecular weight and the characteristic isotopic pattern of chlorine.

-

Molecular Ion: The molecular weight is 186.60 g/mol .[1][2] In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 187.02 . Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 209.00 , may also be present.[3]

-

Chlorine Isotopic Pattern: Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a highly characteristic pattern in the mass spectrum. For any chlorine-containing fragment, there will be two peaks separated by 2 m/z units. The peak corresponding to the ³⁵Cl isotope (M⁺) will have an intensity roughly three times greater than the peak for the ³⁷Cl isotope (M+2⁺). Observing this 3:1 ratio for the molecular ion ([M+H]⁺ at m/z 187 and [M+2+H]⁺ at m/z 189) is definitive proof of the presence of one chlorine atom in the molecule.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous and robust characterization of this compound. NMR spectroscopy defines the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of essential functional groups, and mass spectrometry verifies the molecular weight and elemental composition (specifically, the presence of chlorine). This orthogonal dataset forms a comprehensive analytical package that validates the structure and purity of the compound, ensuring its suitability for advanced research and development applications.

References

- 1. This compound | CAS 89793-11-3 [matrix-fine-chemicals.com]

- 2. CAS 89793-11-3 | this compound - Synblock [synblock.com]

- 3. PubChemLite - this compound (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 4. 2-氯-6-甲基嘧啶-4-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

1H NMR and 13C NMR of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by this class of compounds.[1] Accurate structural elucidation is the bedrock of chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just spectral data but also the underlying principles and experimental considerations necessary for a thorough interpretation. We will delve into the causality behind the observed chemical shifts and provide a framework for applying these principles to related heterocyclic systems.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the following standardized numbering scheme for this compound (C₇H₇ClN₂O₂) is utilized.[2][3]

Caption: Structure of this compound.

Experimental Protocol: NMR Data Acquisition

The reliability of NMR data is fundamentally dependent on a robust experimental methodology. The following protocol outlines a self-validating system for acquiring high-quality spectra for heterocyclic compounds like the topic molecule.

1. Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[4] CDCl₃ is a common choice for its relative inertness and minimal signal overlap with typical organic molecules.[5]

-

Ensure the sample is fully dissolved to prevent issues with magnetic field homogeneity.

2. Spectrometer Setup & Calibration:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[6]

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to maximize homogeneity, aiming for narrow and symmetrical solvent peak linewidths. This step is crucial for resolving fine coupling patterns and obtaining accurate integrals.

3. Data Acquisition Parameters:

-

¹H NMR:

- Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

- Spectral Width: Set to cover the expected chemical shift range (e.g., 0-10 ppm).

- Acquisition Time: ~2-3 seconds.

- Relaxation Delay (d1): 1-2 seconds.

- Number of Scans: 8-16 scans, depending on sample concentration.

- Referencing: Calibrate the spectrum by setting the residual CHCl₃ signal to δ 7.26 ppm.

-

¹³C NMR:

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.

- Spectral Width: Set to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

- Number of Scans: 512-1024 scans or more may be necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

- Referencing: Calibrate the spectrum by setting the CDCl₃ triplet to δ 77.16 ppm.

Workflow for NMR-Based Structural Elucidation

The logical flow from sample to confirmed structure is a cornerstone of analytical integrity.

Caption: Standard workflow for NMR structural analysis.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, displaying three distinct singlet signals. The absence of spin-spin coupling is expected, as no protons are on adjacent carbon atoms.

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~7.5-7.6 | Singlet | 1H | H-5 |

| ~4.0 | Singlet | 3H | -OCH₃ (C9) |

| ~2.7 | Singlet | 3H | -CH₃ (C7) |

Interpretation of ¹H NMR Signals:

-

H-5 (δ ~7.5-7.6): The lone proton on the pyrimidine ring appears as a singlet in the aromatic region. Its downfield chemical shift is a direct consequence of several factors. The aromatic nature of the pyrimidine ring induces a ring current that deshields the attached proton. Furthermore, the two electronegative nitrogen atoms in the ring withdraw electron density, further deshielding H-5.[7] This effect is a hallmark of nitrogen-containing aromatic heterocycles.[8]

-

-OCH₃ (δ ~4.0): The three protons of the methyl ester group appear as a sharp singlet. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom that is part of a carbonyl system. The electronegative oxygen atom deshields these protons, shifting them downfield compared to a simple alkane.

-

-CH₃ (δ ~2.7): The protons of the methyl group at the C-6 position also appear as a singlet. This signal is found in a typical region for a methyl group attached to an sp²-hybridized carbon of an aromatic ring. The deshielding effect of the aromatic system shifts it downfield from the ~0.9 ppm value seen in alkanes.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.[9]

| Chemical Shift (δ) / ppm | Assignment | Rationale |

| ~168-170 | C2 | Attached to N and Cl (highly deshielded) |

| ~164-166 | C4 | Attached to two N atoms in the ring |

| ~162-164 | C6 | Attached to N and part of the ester group |

| ~160-162 | C8 (C=O) | Carbonyl carbon, characteristically downfield |

| ~120-122 | C5 | Aromatic CH, least deshielded ring carbon |

| ~53-54 | C9 (-OCH₃) | Methoxy carbon, shielded by single bond to O |

| ~24-26 | C7 (-CH₃) | Aliphatic carbon, most upfield signal |

Interpretation of ¹³C NMR Signals:

-

Aromatic Carbons (C2, C4, C6, C5): The chemical shifts of the ring carbons are heavily influenced by the substituents and the ring nitrogen atoms.[10]

-

C2, C4, and C6 are significantly deshielded (shifted downfield) due to their direct attachment to the highly electronegative nitrogen atoms. C2 experiences the strongest deshielding effect as it is bonded to two nitrogen atoms and an electronegative chlorine atom.

-

C5 is the only protonated carbon on the ring and appears at the most upfield position among the ring carbons, as it is not directly bonded to a heteroatom.

-

-

Carbonyl Carbon (C8): The signal for the carbonyl carbon of the ester group appears far downfield (~160-162 ppm), which is a highly characteristic chemical shift for this functional group.

-

Aliphatic Carbons (C7, C9):

-

The methoxy carbon (C9) signal appears around 53-54 ppm, a typical value for a methyl group attached to an oxygen atom.

-

The methyl carbon (C7) attached to the pyrimidine ring is the most shielded carbon in the molecule, appearing at the most upfield chemical shift (~24-26 ppm).

-

Conclusion

The ¹H and ¹³C NMR spectra provide a complete and unambiguous structural confirmation of this compound. The ¹H spectrum clearly shows the three distinct proton environments, while the ¹³C spectrum confirms the presence of all seven unique carbon atoms. The observed chemical shifts are fully consistent with established principles of NMR spectroscopy, particularly the strong deshielding effects of the pyrimidine ring's nitrogen atoms and the attached electron-withdrawing chloro and carboxylate substituents. This guide serves as a practical reference for the analysis of this compound and as an educational tool for interpreting the NMR spectra of related heterocyclic systems.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. This compound | CAS 89793-11-3 [matrix-fine-chemicals.com]

- 3. This compound 97 89793-11-3 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

mass spectrometry analysis of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal chemical intermediate in the synthesis of high-value pharmaceuticals and agrochemicals.[1] Its structural integrity and purity are paramount, necessitating robust analytical methods for its characterization. Mass spectrometry (MS) stands as a cornerstone technique, offering unparalleled sensitivity and structural elucidation capabilities essential for quality control, metabolite identification, and process optimization in drug development.[2][3] This guide provides a comprehensive framework for the mass spectrometric analysis of this compound, detailing strategic choices in methodology, from sample preparation to advanced data interpretation. We will explore both gas and liquid chromatography-mass spectrometry approaches, delve into predictable fragmentation patterns, and present self-validating protocols designed for researchers, scientists, and drug development professionals.

Introduction to this compound

Physicochemical Properties and Significance

This compound is a substituted pyrimidine derivative whose unique arrangement of functional groups—a chloro substituent, a methyl group, and a methyl ester—makes it a versatile building block in organic synthesis.[1] Understanding its fundamental properties is the first step in developing a sound analytical strategy.

| Property | Value | Source |

| CAS Number | 89793-11-3 | [1][4][5][6] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][4] |

| Molecular Weight | 186.60 g/mol | [1][4][5][6] |

| Appearance | Pale yellow needles / Solid | [1][5] |

| Melting Point | 108-115 °C | [1][5] |

| Purity (Typical) | ≥ 97% (HPLC) | [1] |

Role in Pharmaceutical and Agrochemical Synthesis

This compound serves as a key precursor in synthesizing a range of biologically active molecules. In the pharmaceutical sector, it is instrumental in developing drugs targeting neurological disorders.[1] In agriculture, it is used to formulate advanced pesticides and herbicides, contributing to crop protection.[1] Given its role, the ability to accurately detect and quantify it, along with any related impurities or metabolites, is critical for ensuring the safety and efficacy of the final products.[7]

The Imperative for Accurate Mass Spectrometric Analysis

Mass spectrometry is indispensable for several reasons:

-

Identity Confirmation: Unambiguously verifies the synthesis of the correct compound through accurate mass measurement.

-

Purity Assessment: Detects and identifies trace-level impurities and degradants that could impact safety and efficacy.[7]

-

Metabolite Profiling: In drug development, MS is crucial for identifying how the body processes a drug candidate, which is essential for understanding its pharmacokinetic properties.[2][3][7]

-

Quantitative Analysis: Enables precise measurement of the compound in various matrices, from reaction mixtures to biological fluids.[7]

Foundational Principles of Mass Spectrometry for Small Molecule Analysis

The success of any MS analysis hinges on the selection of the appropriate technique, particularly the method of ionization. The choice is governed by the analyte's properties and the analytical question at hand.

Ionization Techniques: A Critical Choice

2.1.1. Electron Ionization (EI): For Structural Elucidation via Fragmentation Electron Ionization is a high-energy, "hard" ionization technique typically coupled with Gas Chromatography (GC).[8] It involves bombarding the analyte molecule with 70 eV electrons, causing the ejection of an electron to form a radical cation (M•+).[9] This process imparts significant excess energy, leading to extensive and reproducible fragmentation.[9]

-

Expert Insight: While this fragmentation can sometimes prevent the observation of the molecular ion for less stable compounds, it provides a rich, fingerprint-like spectrum that is invaluable for structural confirmation and is the basis for extensive spectral libraries like NIST.[9][10] For this compound, its relative stability suggests the molecular ion will be observable.

2.1.2. Electrospray Ionization (ESI): Soft Ionization for Molecular Weight Determination Electrospray Ionization is a "soft" ionization technique that generates ions from a solution, making it perfectly compatible with Liquid Chromatography (LC).[11] It typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[11][12]

-

Expert Insight: ESI is the method of choice when the primary goal is to determine the molecular weight or when analyzing thermally labile or non-volatile compounds.[11][13] Its ability to be coupled with tandem mass spectrometry (MS/MS) allows for controlled fragmentation (Collision-Induced Dissociation, CID), providing structural information on demand. For analyzing this compound in complex biological samples, LC-ESI-MS/MS is the superior approach.[14][15]

Experimental Design & Methodology

A robust analytical method is built on a foundation of meticulous sample preparation and optimized instrument parameters.

Sample Preparation: The Cornerstone of Reliable Data

The primary goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent, at an appropriate concentration, and free from interfering matrix components like salts, which are incompatible with ESI.[13][16][17]

Experimental Protocol 3.1.1: Preparation of a Standard Solution for LC-MS

-

Objective: To prepare a clean, dilute solution for direct infusion or LC-MS analysis.

-

Step 1: Stock Solution Preparation. Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) in a volumetric flask. This creates a stock solution of approximately 1 mg/mL.

-

Step 2: Working Solution Preparation. Perform a serial dilution of the stock solution. Take 100 µL of the 1 mg/mL solution and dilute it with 9.9 mL of the same solvent to create a 10 µg/mL working solution.[17]

-

Step 3: Final Dilution for Analysis. Further dilute the working solution to a final concentration range of 10-1000 ng/mL, depending on instrument sensitivity. The optimal solvent for the final dilution should match the initial mobile phase conditions of the LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Step 4: Filtration. If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before transferring it to a 2 mL autosampler vial. This prevents blockages in the LC system and ion source.[17]

-

Trustworthiness Check: An improperly prepared sample is the most common source of error. The solution must be perfectly clear. Overly concentrated samples can lead to signal suppression, detector saturation, and source contamination.[17]

Gas Chromatography-Mass Spectrometry (GC-MS) Approach

Given the compound's melting point of ~110 °C, it possesses sufficient volatility and thermal stability for GC-MS analysis, particularly for purity assessment of the neat material.[18]

Experimental Protocol 3.2.1: Suggested GC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization without thermal degradation. A split injection (e.g., 50:1) prevents column overloading. |

| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A standard non-polar column provides good peak shape for a wide range of small molecules. |

| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |

| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min | An initial temperature below the solvent boiling point allows for good focusing. The ramp separates the analyte from impurities. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching.[9] |

| MS Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase. |

| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |

| Scan Range | m/z 40-450 | A range that covers the molecular ion and all expected fragments. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approach

LC-MS/MS is the preferred method for quantitative analysis in complex matrices (e.g., plasma, urine, process streams) due to its superior specificity and sensitivity.[14][15][19]

Experimental Protocol 3.3.1: Suggested LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |